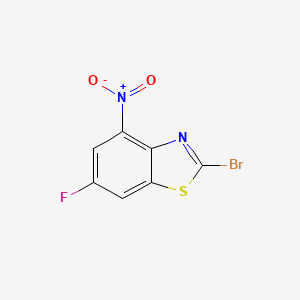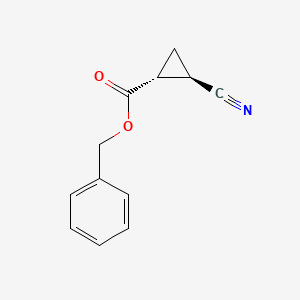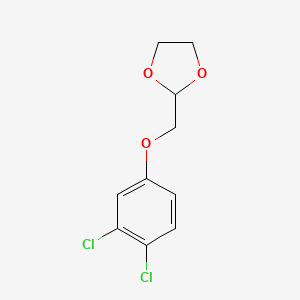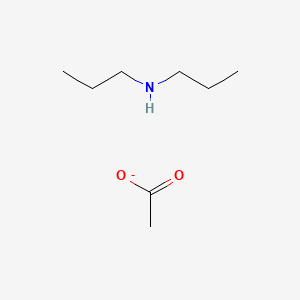
(S)-1-(2-Aminophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Aminophenyl)ethan-1-ol is a chiral organic compound with a molecular formula of C8H11NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, making it an important intermediate in various chemical syntheses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-1-(2-Aminophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Nitrophenyl)ethan-1-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-50°C.
Another method involves the asymmetric reduction of 2-Acetylaminophenyl ketone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Aminophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form (S)-1-(2-Aminophenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Acetylaminophenyl ketone or 2-Formylaminophenyl aldehyde.
Reduction: (S)-1-(2-Aminophenyl)ethane.
Substitution: N-Acyl derivatives or N-Sulfonyl derivatives.
Applications De Recherche Scientifique
(S)-1-(2-Aminophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Aminophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-Aminophenyl)ethan-1-ol
- 1-(2-Aminophenyl)propan-1-ol
- 1-(2-Aminophenyl)butan-1-ol
Uniqueness
(S)-1-(2-Aminophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its ®-enantiomer, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the hydroxyl group at the ethan-1-ol position also differentiates it from other similar compounds, influencing its reactivity and applications.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1S)-1-(2-aminophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3/t6-/m0/s1 |
Clé InChI |
WBIYLDMSLIXZJK-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1N)O |
SMILES canonique |
CC(C1=CC=CC=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)
![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)
![tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)






amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)

